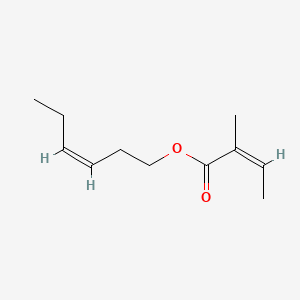

(Z)-3-Hexenyl Angelate

描述

Contextualization within Natural Products Chemistry and Volatile Organic Compounds (VOCs) Research

(Z)-3-Hexenyl angelate is classified as a carboxylic acid ester. ymdb.ca It is a natural product found in a variety of plants, contributing to their characteristic scent. flavscents.com As a volatile organic compound (VOC), it is part of a large group of carbon-based chemicals that easily evaporate at room temperature. mdpi.com In plants, these compounds are often referred to as green leaf volatiles (GLVs), which are released in response to mechanical damage or herbivore attacks. mdpi.comresearchgate.net The biosynthesis of these C6-volatiles, including the precursor (Z)-3-hexenol, occurs through the lipoxygenase/HPL pathway. nih.gov

The fragrance of this compound is described as having a strong green note with rosy undertones and a hint of bluish sweetness. google.comgoogle.com This aromatic profile makes it a compound of interest in the study of plant-insect interactions and for its potential applications.

Significance as a Key Component in Plant Volatile Profiles

This compound has been identified as a component in the volatile emissions of several plant species. Its presence is often part of a complex mixture of compounds that serve various ecological functions. For instance, these volatile profiles can act as a defense mechanism, repelling herbivores or attracting their natural enemies. mdpi.com

Research has documented the presence of this compound and related compounds in various plants. For example, it has been found in certain species of willow and is a known constituent in the essential oil of Roman chamomile. flavscents.comscispace.com It has also been identified in the volatile analysis of different grades of jasmine tea, indicating its contribution to the tea's aroma. nih.gov The emission of related GLVs, such as (Z)-3-hexenyl acetate (B1210297), has been studied in plants like Tulbaghia violacea and maize, where they are released in response to wounding and play a role in plant defense signaling. mdpi.commdpi.com

Table 1: Examples of Plants Containing this compound or Related Volatiles

| Plant Species | Compound(s) Identified | Plant Part/Context | Reference(s) |

|---|---|---|---|

| Willow (Salix sp.) | This compound | - | scispace.com |

| Roman Chamomile (Chamaemelum nobile) | This compound | Flowerheads | flavscents.com |

| Jasmine Tea (Camellia sinensis scented with Jasminum sambac) | This compound | Processed tea leaves | nih.gov |

| Tulbaghia violacea | (Z)-3-Hexenyl acetate, (Z)-3-Hexenyl-α-methylbutyrate | Leaves, Flowers | mdpi.com |

| Maize (Zea mays) | (Z)-3-Hexenal, (Z)-3-Hexenyl acetate | Leaves (in response to damage) | mdpi.com |

| Cladanthus scariosus | (Z)-3-Hexenyl butyrate, (Z)-3-Hexenyl isovalerate, (Z)-3-Hexenyl benzoate (B1203000) | Aerial parts | researchgate.net |

| Zosima absinthifolia | Octyl angelate | Fruits | dergipark.org.tr |

Overview of Historical and Contemporary Research Trajectories

Early research into compounds like this compound was often driven by the flavor and fragrance industry. Patent documents from the 1980s describe the synthesis of this compound and other angelic acid esters for use in perfume compositions, highlighting their desirable aromatic qualities. google.comgoogle.comgoogleapis.com These documents detail methods of preparation, often through the esterification of (Z)-3-hexenyl alcohol with angelic acid or through transesterification. google.comgoogle.com

Contemporary research has shifted towards understanding the ecological roles and biochemical pathways of these volatiles. Studies now frequently employ advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) to identify and quantify these compounds in plant emissions. nih.govresearchgate.net Current investigations focus on how these volatiles mediate plant-insect interactions, act as signaling molecules in plant-plant communication, and contribute to a plant's defense mechanisms against herbivores and pathogens. mdpi.comnih.gov For example, research on maize has shown that the perception of the related compound (Z)-3-hexenyl acetate is most pronounced in young, developing leaves, suggesting a targeted defense strategy to protect vulnerable tissues. biorxiv.org The intricate signaling pathways that are activated in plants upon perception of these GLVs are an active area of study. researchgate.net

Structure

3D Structure

属性

CAS 编号 |

84060-80-0 |

|---|---|

分子式 |

C11H18O2 |

分子量 |

182.26 g/mol |

IUPAC 名称 |

[(Z)-hex-3-enyl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C11H18O2/c1-4-6-7-8-9-13-11(12)10(3)5-2/h5-7H,4,8-9H2,1-3H3/b7-6-,10-5- |

InChI 键 |

JNWQKXUWZWKUAY-BHHIIOOYSA-N |

SMILES |

CCC=CCCOC(=O)C(=CC)C |

手性 SMILES |

CC/C=C\CCOC(=O)/C(=C\C)/C |

规范 SMILES |

CCC=CCCOC(=O)C(=CC)C |

密度 |

0.915-0.921 |

其他CAS编号 |

67883-79-8 84060-80-0 |

物理描述 |

Pale to faint yellow liquid; fresh green, floral aroma |

Pictograms |

Irritant |

溶解度 |

insoluble in water; soluble in fats soluble (in ethanol) |

产品来源 |

United States |

Natural Occurrence and Distribution in Biological Systems

Identification in Floral Volatile Emissions

The pleasant and often potent fragrance of flowers is a complex blend of numerous volatile compounds. Among these, (Z)-3-hexenyl angelate has been identified as a component in the scent profiles of several plant species.

Detection in Abeliophyllum distichum (Korean Forsythia) Floral Scent Profiles

Abeliophyllum distichum, also known as Korean Forsythia or white forsythia, is a rare and fragrant plant native to the Korean peninsula. nih.gov Studies analyzing the volatile compounds emitted from the flowers of five different variants of A. distichum have successfully identified this compound as a consistent, albeit minor, component of their scent. nih.gov The use of headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) has enabled the precise identification and quantification of this compound. nih.gov

In a comparative analysis of the floral volatiles, this compound was detected in all five studied variants: white miseon, pink miseon, ivory miseon, blue miseon, and round miseon. nih.gov The relative abundance of this compound varied among the different variants, highlighting the subtle chemical diversity within the species. nih.gov

Table 1: Relative Abundance of this compound in Different Variants of Abeliophyllum distichum Flowers

| Variant | Relative Abundance (%) (Mean ± SD) |

|---|---|

| White Miseon | 0.192 ± 0.004 |

| Ivory Miseon | 0.043 ± 0.003 |

| Pink Miseon | 0.103 ± 0.004 |

| Blue Miseon | 0.048 ± 0.001 |

| Round Miseon | 0.068 ± 0.005 |

Data sourced from a 2021 study on the volatile profiles of A. distichum flowers. nih.gov

Presence in Chamaemelum nobile (Roman Chamomile) Volatile Extracts

This compound has also been noted in the complex volatile profile of Chamaemelum nobile, commonly known as Roman Chamomile. The essential oil derived from the flower heads of this plant is rich in a variety of esters, which are primary contributors to its characteristic aroma. researchgate.netresearchgate.net While numerous angelate esters, such as isobutyl angelate and 2-methylbutyl angelate, are major constituents, this compound is also present. researchgate.netresearchgate.net

Quantitative and Qualitative Variations Across Different Plant Taxa

The presence and concentration of this compound are not uniform across the plant kingdom. Its occurrence is specific to certain plant families and species, and its quantity can vary significantly. For example, while it is a minor component in the floral scent of Abeliophyllum distichum, other related compounds, such as (Z)-3-hexenyl acetate (B1210297), are found in more significant quantities in other plants like Tulbaghia violacea. nih.govmdpi.com

Furthermore, the chemical profile of plant volatiles can differ even between cultivars of the same species. Research on tomato plants has shown that different types of herbivore infestation can lead to both quantitative and qualitative differences in the blend of volatile organic compounds emitted, which includes various hexenyl esters. nih.gov

Environmental and Developmental Factors Influencing Natural Occurrence

The production and emission of volatile compounds like this compound in plants are influenced by a combination of environmental and developmental factors. These factors can trigger changes in the plant's metabolic pathways, leading to altered volatile profiles.

Environmental stressors, both biotic and abiotic, play a crucial role. For instance, herbivory, or feeding by insects, is a well-documented trigger for the release of a class of compounds known as green leaf volatiles (GLVs), which includes precursors to this compound. nih.govmdpi.comdoi.org Mechanical damage to plant tissues can also induce the production of these compounds. mdpi.com Abiotic factors such as temperature, light, and water availability can also impact the synthesis and release of plant volatiles. doi.orgnih.govareeo.ac.ir For example, studies on tea plants have shown that cold stress can dramatically increase the production of certain volatiles. nih.gov

Developmental stage is another key determinant. The volatile profile of a plant can change as it matures. In maize, for instance, the responsiveness to certain herbivore-induced volatiles is highest in younger leaves and decreases as the leaves mature. biorxiv.org This suggests that the production and perception of these compounds are tightly regulated throughout the plant's life cycle.

Biosynthesis and Enzymatic Pathways

Proposed Biosynthetic Routes to the (Z)-3-Hexenyl Moiety

The six-carbon alcohol portion of (Z)-3-hexenyl angelate, known as (Z)-3-hexenol, is a well-known green leaf volatile (GLV). GLVs are produced by most terrestrial plants in response to tissue damage, such as from herbivores or mechanical stress. mdpi.com

The primary pathway for the formation of (Z)-3-hexenol is the lipoxygenase/hydroperoxide lyase (LOX/HPL) pathway. researchgate.netuliege.be This pathway is initiated by the disruption of plant cells, which brings enzymes and substrates into contact that are normally separated.

The key steps are:

Lipid Hydrolysis: Lipases release polyunsaturated fatty acids, primarily linolenic acid, from cell membranes. uliege.be

Oxygenation by Lipoxygenase (LOX): LOX enzymes add molecular oxygen to linolenic acid, forming 13-hydroperoxy-linolenic acid. mdpi.comresearchgate.net

Cleavage by Hydroperoxide Lyase (HPL): HPL cleaves the 13-hydroperoxy-linolenic acid to produce (Z)-3-hexenal and a 12-oxo-acid. mdpi.comresearchgate.net

Reduction to Alcohol: (Z)-3-hexenal is then reduced to (Z)-3-hexenol by alcohol dehydrogenase (ADH). frontiersin.org

This rapid process ensures a quick release of volatile compounds upon plant injury. researchgate.net

(Z)-3-Hexenol is the direct precursor to the hexenyl portion of the final ester. researchgate.net In some plants, a portion of the (Z)-3-hexenol can be further acetylated by acetyl-CoA:(Z)-3-hexenol acetyltransferase to form (Z)-3-hexenyl acetate (B1210297). researchgate.netnih.gov While hexyl acetate itself is not a direct precursor to this compound, its formation demonstrates the plant's capacity for esterifying (Z)-3-hexenol. The presence of various hexenyl esters, including this compound, has been identified in the volatile profiles of different plants. ufro.clnih.govresearchgate.net

Enzymatic Esterification Mechanisms

The final step in the biosynthesis of this compound is the joining of (Z)-3-hexenol with an activated form of angelic acid.

The esterification is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). frontiersin.orgbiorxiv.org These enzymes facilitate the transfer of an acyl group from an acyl-coenzyme A (acyl-CoA) molecule to an alcohol. researchgate.net In the case of this compound, an AAT would catalyze the reaction between angelyl-CoA and (Z)-3-hexenol. frontiersin.orgnih.gov AATs are crucial for the production of a wide variety of esters that contribute to the flavor and aroma of fruits and flowers. frontiersin.org

Angelic acid is an unsaturated monocarboxylic acid. biocrick.com Its biosynthesis is believed to start from the amino acid L-isoleucine. researchgate.net The proposed pathway involves several steps:

Deamination and Decarboxylation: L-isoleucine is converted to 2-methylbutyric acid. researchgate.net

Activation: This is likely followed by the formation of 2-methylbutyryl-CoA. researchgate.net

Hydroxylation and Dehydration: The intermediate is then hydroxylated and subsequently dehydrated to form tiglyl-CoA. researchgate.net

Isomerization: Tiglyl-CoA can then be isomerized to angelyl-CoA. researchgate.net

Angelyl-CoA is the activated form of angelic acid required for the AAT-catalyzed esterification with (Z)-3-hexenol. nih.gov The production of angelyl-CoA has been successfully demonstrated in engineered yeast, highlighting the potential for microbial production of angelate esters. nih.gov

Genetic and Transcriptomic Regulation of Biosynthetic Enzymes

The production of this compound is tightly regulated at the genetic level. The expression of the genes encoding the biosynthetic enzymes, such as LOX, HPL, ADH, and AATs, is often induced by specific cues, most notably mechanical damage or herbivore attack. researchgate.netnih.gov

Transcriptomic studies have shown that upon wounding or exposure to green leaf volatiles, there is an upregulation of genes involved in various metabolic pathways, including those for lipid signaling and cell wall reinforcement. nih.gov For instance, in barley, treatment with methyl jasmonate, a signaling molecule involved in plant defense, leads to a significant increase in the expression of LOX and HPL, resulting in a burst of volatile aldehyde production. nih.gov

Furthermore, transcriptomic analysis of plants that produce complex esters has helped in the identification of specific AAT genes responsible for their formation. ufro.clperflavory.com The study of these genes and their regulation provides insight into how plants can produce a diverse array of volatile compounds in a controlled manner.

In Planta Metabolic Flux and Turnover Studies

Studies on the in planta metabolic flux and turnover of this compound specifically are limited; however, research on closely related (Z)-3-hexenyl esters, such as (Z)-3-hexenyl acetate and various glycosides, provides significant insight into the dynamic nature of these compounds within the plant.

The turnover of these volatile esters is intrinsically linked to the availability of their precursor, (Z)-3-hexenol, which is rapidly produced upon wounding. nih.gov The subsequent metabolism of these esters can modulate their biological activity and signaling function. nih.gov In Arabidopsis thaliana, for example, exogenously applied (Z)-3-hexenyl acetate is rapidly taken up by the leaves and hydrolyzed back to (Z)-3-hexenol by carboxylesterases (CXEs), demonstrating a dynamic conversion between the alcohol and its esterified form. nih.gov This hydrolysis is a key step in regulating the specific activities of different green leaf volatiles (GLVs). nih.gov

Further metabolism often involves glycosylation. Studies in wheat have shown that exposure to (Z)-3-hexenyl acetate leads to its uptake and metabolism by glycosyltransferases, resulting in the formation of hexenyl diglycosides. nih.govresearchgate.net This process is part of a broader metabolic response that includes the induction of oxidative stress and the modulation of the phenylpropanoid pathway. nih.govresearchgate.net

A study on oolong tea processing revealed that during the "turnover" stage, which involves continuous wounding stress, the content of (Z)-3-hexenyl-β-glucopyranoside significantly increased. nih.gov This was not due to an upregulation of the glycosyltransferase enzyme (CsGT1) expression, but rather to a significant increase in the availability of the (Z)-3-hexenol substrate, coupled with the subcellular localization of the enzyme and substrate that allowed for their interaction. nih.gov This highlights that metabolic flux into (Z)-3-hexenyl esters and their derivatives is heavily dependent on stress-induced substrate production.

The data from these studies suggest a continuous cycle of synthesis, conversion, and sequestration for (Z)-3-hexenyl compounds. This compound, once formed, is likely subject to similar metabolic processes, including enzymatic hydrolysis back to (Z)-3-hexenol and angelic acid or conversion into non-volatile glycosidic forms for storage or transport. The rate of this turnover would be influenced by factors such as ongoing stress signals, the presence of specific hydrolytic enzymes (esterases), and the activity of glycosyltransferases.

Interactive Data Table: Enzymes in the Biosynthesis of this compound Precursors and Related Esters

| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) | Plant Example | Reference |

|---|---|---|---|---|---|---|

| Lipoxygenase | LOX | Oxygenation of fatty acids | α-Linolenic acid | 13-hydroperoxy-linolenic acid | General | researchgate.net |

| Hydroperoxide Lyase | HPL | Cleavage of hydroperoxides | 13-hydroperoxy-linolenic acid | (Z)-3-hexenal | General | researchgate.net |

| Alcohol Dehydrogenase | ADH | Reduction of aldehydes | (Z)-3-hexenal | (Z)-3-hexenol | General | nih.gov |

| Alcohol Acyltransferase | AAT | Ester formation | (Z)-3-hexenol, Acetyl-CoA | (Z)-3-hexenyl acetate | Prunus armeniaca (apricot) | frontiersin.org |

| Carboxylesterase | CXE | Ester hydrolysis | (Z)-3-hexenyl acetate | (Z)-3-hexenol | Arabidopsis thaliana | nih.gov |

| Glycosyltransferase | GT | Glycosylation of alcohols | (Z)-3-hexenol, UDP-glucose | (Z)-3-hexenyl-β-glucopyranoside | Camellia sinensis (tea) | nih.gov |

Advanced Analytical Methodologies for Characterization and Quantification

Headspace Extraction Techniques for Volatile Analysis

Headspace analysis is a critical first step in the analysis of volatile compounds like (Z)-3-Hexenyl angelate from solid or liquid samples. It involves the extraction of volatile and semi-volatile compounds from the space above the sample in a sealed container.

Headspace Solid-Phase Microextraction (HS-SPME) is a widely used, solvent-free sample preparation technique for the extraction and pre-concentration of volatile and semi-volatile organic compounds. semanticscholar.orgmdpi.com The method utilizes a fused-silica fiber coated with a stationary phase. When exposed to the headspace of a sample, analytes partition from the gas phase onto the fiber. The fiber is then directly introduced into the injection port of a gas chromatograph for thermal desorption and analysis.

HS-SPME is particularly well-suited for the analysis of volatiles in complex matrices like food and beverages. mdpi.com The choice of fiber coating is critical for the selective and efficient extraction of target analytes. For instance, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often employed for the trace analysis of volatile compounds. d-nb.info The efficiency of HS-SPME is influenced by several factors, including extraction time, temperature, and sample matrix effects. mdpi.comd-nb.info In the analysis of jasmine tea, HS-SPME has been successfully used to extract a range of volatile compounds, including this compound, for subsequent chromatographic analysis. semanticscholar.orgmdpi.com

A study on distilled spirits demonstrated the versatility of HS-SPME in identifying a wide array of flavor compounds, including the first identification of (Z)-3-hexenyl benzoate (B1203000) in gin, highlighting the method's sensitivity for detecting minor yet sensorially important compounds. mdpi.com The optimization of HS-SPME parameters, such as incubation temperature and extraction time, is crucial for achieving the best sensitivity and reproducibility. d-nb.infouliege.be

Table 1: Example of HS-SPME Parameters for Volatile Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Fiber Coating | DVB/CAR/PDMS | mdpi.comd-nb.info |

| Incubation Temperature | 40-60°C | uliege.benih.gov |

| Extraction Time | 20-30 minutes | mdpi.commdpi.com |

Dynamic Headspace Sampling (DHS) is another powerful technique for concentrating volatile analytes from a sample. gerstelus.com Unlike the equilibrium-based static headspace and HS-SPME methods, DHS is a non-equilibrium technique where the headspace above the sample is continuously purged with an inert gas. gerstelus.com The purged volatiles are then trapped on a solid sorbent tube, which is subsequently thermally desorbed into a gas chromatograph. gerstelus.com This exhaustive extraction process allows for lower detection limits compared to static methods. gerstelus.comscioninstruments.com

DHS is particularly advantageous for analyzing a wide range of volatile compounds and can be automated for high-throughput analysis. gerstelus.com The technique has been applied to determine hexanal (B45976) content in food products, demonstrating its utility in quantifying key volatile markers. scioninstruments.com Another method, Automatic Thermal Desorption (ATD), has been noted to provide higher enrichment of volatile organic compounds compared to SPME, making it suitable for in-depth aroma characteristic studies of products like jasmine tea. semanticscholar.org

Chromatographic and Spectrometric Separation and Detection

Following extraction, chromatographic techniques are employed to separate the complex mixture of volatile compounds before their detection and identification.

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantitative analysis of volatile organic compounds. fortunejournals.comnih.gov In GC, the volatile compounds are separated based on their boiling points and interaction with the stationary phase of a capillary column. The FID detector then combusts the eluted compounds in a hydrogen-air flame, producing ions that generate a current proportional to the amount of carbon atoms, allowing for quantification. nih.gov

GC-FID is known for its high sensitivity, stability, and wide linear dynamic range, making it suitable for analyzing components at very low concentrations. nih.gov It is a standard method for the quantification of phytochemicals in various products, including herbal teas. fortunejournals.com For instance, a study on chamomile herbal tea utilized GC-FID to identify and quantify its phytoconstituents. fortunejournals.com The purity of synthesized this compound has been determined by gas chromatography, indicating the method's applicability for this compound. google.comgoogle.com

Table 2: Typical GC-FID Operating Conditions

| Parameter | Condition | Reference |

|---|---|---|

| Column | HP-5MS (30 m x 250 µm x 0.25 µm) | fortunejournals.com |

| Carrier Gas | Helium at 1 mL/min | fortunejournals.com |

| Injector Temperature | 220°C | nih.gov |

| Detector Temperature | 280°C | nih.gov |

| Oven Program | Initial 50°C, ramp to 150°C at 3°C/min, hold 10 min, then to 300°C at 10°C/min | fortunejournals.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and structural elucidation of volatile compounds. semanticscholar.orgconicet.gov.ar After separation by GC, the compounds enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification by comparison with spectral libraries. nih.govnih.gov

GC-MS has been extensively used to analyze the volatile profiles of various materials, including essential oils and food products. conicet.gov.arresearchgate.net In the context of this compound, GC-MS analysis of jasmine tea has confirmed its presence and provided data on its relative abundance. semanticscholar.orgmdpi.com The technique is also invaluable for differentiating between isomers, which often have very similar retention times in GC but can exhibit distinct mass spectral fragmentation patterns. researchgate.net For example, the mass spectra of (Z)- and (E)- isomers of esters of 2-methylbut-2-enoic acid show unambiguous differences. researchgate.net

Table 3: GC-MS Parameters for Volatile Compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Shimadzu Rtx-5MS (30 m x 0.25 mm x 0.25 µm) | semanticscholar.org |

| Carrier Gas | Helium at 1.0 mL/min | semanticscholar.org |

| Inlet Temperature | 240°C | semanticscholar.org |

| Oven Program | Initial 40°C (3 min), ramp to 120°C at 5°C/min (hold 5 min), then to 240°C at 30°C/min (hold 8 min) | semanticscholar.org |

| Ionization Mode | Electron Ionization (EI) at 70 eV | nih.gov |

| Mass Range | m/z 35-350 | nih.gov |

Spectroscopic Techniques for Confirmatory Analysis (e.g., NMR, IR)

While GC-MS is a powerful tool for identification, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide definitive structural confirmation.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. The resulting IR spectrum provides information about the functional groups present in the molecule. For this compound, characteristic IR absorptions include those for C-H, C=O (ester), and C=C bonds. google.comgoogle.com

Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts, splitting patterns, and integration of signals in an NMR spectrum allow for the complete elucidation of the molecular structure. The structure of this compound has been confirmed using proton NMR spectroscopy. google.comgoogle.com For instance, the proton NMR spectrum shows characteristic signals for the protons in the hexenyl and angelate moieties. google.com

Table 4: Spectroscopic Data for this compound

| Technique | Characteristic Data | Reference |

|---|---|---|

| Infrared (IR) Spectroscopy (cm⁻¹) | 2850-3030, 1715, 1650, 1440, 1380, 1350, 1250, 1225, 1155, 1080, 1040, 960, 845, 760 | google.comgoogle.com |

| Proton NMR (¹H NMR) (δ, ppm) | 0.97 (t, 3H), 1.8-2.2 (m, 8H), 2.43 (q, 2H), 4.16 (t, 2H), 5.4 (m, 2H), 6.06 (m, 1H) | google.comgoogle.com |

Application of Linear Retention Indices (LRI) for Compound Identification

Gas chromatography (GC) is a cornerstone technique for separating and analyzing volatile compounds. However, relying solely on retention time for compound identification can be unreliable due to variations in instrumental conditions. To overcome this, the Linear Retention Index (LRI) system provides a more robust and reproducible method for compound identification. mdpi.com The LRI of a compound is its retention time normalized to the retention times of adjacent n-alkanes, which are a series of hydrocarbons with a linear structure. This method helps to standardize retention data across different instruments and laboratories.

The identification of volatile components in complex samples, such as those from flowers or tea, is often achieved by coupling GC with mass spectrometry (GC-MS). nih.govnih.gov In this approach, the mass spectrum of an unknown peak is compared with entries in a spectral library, like the NIST library. mdpi.com The identification is then further confirmed by comparing the calculated LRI value with published literature values for a given GC column stationary phase. mdpi.comresearchgate.net

For this compound, its LRI value is a critical parameter for its unambiguous identification in the volatile profiles of various natural products. For instance, in a study on the volatile profiles of Abeliophyllum distichum flowers, this compound was identified with an LRI of 1649 on a DB-WAX column. mdpi.com Similarly, research on tomato plant volatiles reported its presence, although a specific LRI value was not provided in the summary. nih.govscispace.com The use of LRI, in conjunction with mass spectral data, provides a high degree of confidence in the identification of this compound amidst a multitude of other volatile compounds.

Table 1: Reported Linear Retention Index for this compound

| Compound | GC Column Stationary Phase | LRI Value | Reference |

|---|

Chemometric and Multivariate Statistical Analysis of Complex Volatile Data

The datasets generated from the GC-MS analysis of volatile compounds are often large and complex, containing information on dozens or even hundreds of compounds for multiple samples. Chemometrics and multivariate statistical analysis offer powerful tools to extract meaningful information from this complex data. mdpi.com These methods can help to identify patterns, classify samples, and determine which compounds are most important for differentiating between groups.

Principal Component Analysis (PCA) for Variance Exploration

Principal Component Analysis (PCA) is an unsupervised statistical technique used to reduce the dimensionality of a dataset while retaining most of the original variance. researchgate.net It achieves this by transforming the original variables into a new set of uncorrelated variables called principal components (PCs). The first principal component (PC1) accounts for the largest possible variance in the data, and each succeeding component accounts for as much of the remaining variance as possible.

In the analysis of volatile data, PCA can be used to visualize the relationships between samples and to identify the compounds that contribute most to the observed differences. For example, in a study of different variants of Abeliophyllum distichum flowers, PCA was used to show distinct separations between the five variants based on their volatile profiles. mdpi.comnih.gov The PCA score plot visually demonstrated this separation, while the corresponding loading plot revealed which specific volatile compounds were responsible for the differentiation along each principal component. nih.gov This allows researchers to explore the natural variation in the volatile composition of different plant varieties or samples from different geographical origins. researchgate.net

Partial Least Squares Discriminant Analysis (PLS-DA) for Group Differentiation

Partial Least Squares Discriminant Analysis (PLS-DA) is a supervised classification method that is used to model the relationship between a set of predictor variables (e.g., the concentrations of volatile compounds) and a categorical response variable (e.g., sample group). researchgate.net Unlike PCA, PLS-DA is a supervised technique, meaning that it uses the known group memberships of the samples to maximize the separation between the groups. mdpi.com

PLS-DA is particularly useful when the number of predictor variables is large, as is often the case in volatile analysis. In a study comparing different grades of jasmine tea, PLS-DA was successfully used to differentiate between the tea grades based on their volatile organic compound profiles. nih.gov The analysis can also generate a Variable Importance in Projection (VIP) score, which ranks the variables based on their importance in the model. VIP scores help to identify the key compounds that are most influential in discriminating between the sample groups. For instance, in the analysis of Abeliophyllum distichum flower volatiles, compounds with a VIP score greater than 0.7 were considered important for distinguishing between the different variants. mdpi.com This targeted approach allows for a more profound understanding of the chemical basis for the observed differences between sample groups. nih.gov

Ecological and Biological Roles in Plant Environment Interactions

Contribution to Plant Chemoecology and Volatile Signaling

Volatile signaling is a critical component of plant communication with their surrounding environment. (Z)-3-Hexenyl angelate, as a member of the GLV family, is presumed to contribute to the complex blend of scents that plants release to interact with other organisms.

A study on two varieties of Tulbaghia violacea, one with purple and the other with white flowers, revealed differences in their emission of (Z)-3-hexenyl acetate (B1210297) mdpi.com. The white-flowered variety was found to constantly emit this GLV, while the purple-flowered variety produced it in lower amounts mdpi.com. This suggests a potential correlation between the genetic pathways responsible for petal color and the biosynthesis or emission of certain GLVs. Although this research did not specifically investigate this compound, it opens the possibility that the production of this and other (Z)-3-hexenyl esters could be linked to specific morphological traits, including petal coloration. The biosynthetic pathways for pigments and some volatile compounds are known to be interconnected, suggesting that a change in one could affect the other hst-j.org.

Influence on Plant-Herbivore Interactions and Induced Defenses

Green leaf volatiles are well-documented for their role in plant defense against herbivores. They can act as direct deterrents or as indirect signals to attract the natural enemies of herbivores. Upon tissue damage, plants rapidly release a burst of GLVs, including (Z)-3-hexenol and its esters nih.gov.

Research on various (Z)-3-hexenyl esters has demonstrated their effectiveness in mediating plant-herbivore interactions. For instance, (Z)-3-hexenol and its acetate have been shown to repel some herbivores while attracting others nih.gov. The specific response of an insect to a particular GLV often depends on the insect species, its developmental stage, and the context of the plant-insect interaction nih.gov.

Furthermore, exposure to GLVs like (Z)-3-hexenol can induce or "prime" defense responses in undamaged parts of the same plant or in neighboring plants. This priming leads to a faster and stronger defense response upon subsequent herbivore attack nih.gov. Studies on maize have shown that (Z)-3-hexenol can induce the expression of defense-related genes nih.govresearchgate.net. Given the structural similarity, it is plausible that this compound also participates in these defense signaling pathways, contributing to both direct and indirect plant defenses against herbivores.

Table 1: Documented Roles of (Z)-3-Hexenyl Esters in Plant-Herbivore Interactions

| Compound | Plant Species | Interacting Organism | Observed Effect | Reference |

|---|---|---|---|---|

| (Z)-3-Hexenyl acetate | Maize (Zea mays) | Fall armyworm (Spodoptera frugiperda) | Attracts parasitic wasps that prey on the herbivore. | uu.nl |

| (Z)-3-Hexenol | Tea (Camellia sinensis) | Tea geometrid (Ectropis obliqua) | Induces direct and indirect defenses in the plant. | nih.gov |

| (Z)-3-Hexenyl butyrate | Tomato (Solanum lycopersicum) | - | Induces resistance against bacterial infection. | mdpi.com |

Interplant Chemical Communication and Allelopathy

The release of GLVs from a damaged plant can serve as an airborne signal to neighboring plants, warning them of a potential threat. This plant-plant communication can lead to the priming of defenses in the receiving plants, enhancing their preparedness for future attacks nih.gov. (Z)-3-hexenol and its acetate are well-studied examples of GLVs involved in this phenomenon nih.gov.

While the term allelopathy typically refers to the release of chemicals that inhibit the growth of neighboring plants, the signaling role of GLVs can be seen as a form of chemical communication that influences the fitness of surrounding plants. There is currently no direct evidence to suggest that this compound has direct allelopathic (inhibitory) effects on other plants.

Structure-Activity Relationships of this compound in Ecological Contexts

The biological activity of (Z)-3-hexenyl esters is determined by their chemical structure. A study on the induction of defense-related genes in maize by various volatile compounds found that the (Z)-3-hexen-1-ol portion of (Z)-3-hexenyl acetate is the essential structure for this activity, while the acid portion is not researchgate.netnih.gov. This suggests that different esters of (Z)-3-hexenol, including the angelate, are likely to be hydrolyzed in the plant tissue to release the active (Z)-3-hexenol researchgate.netnih.govresearchgate.netnih.gov.

Role in Microbiome-Plant Interactions

The plant microbiome plays a crucial role in plant health and defense. Plants can release a variety of compounds into the rhizosphere and phyllosphere that influence the composition and activity of their associated microbial communities. While there is no specific research on the role of this compound in microbiome-plant interactions, it is known that other volatile organic compounds can have antimicrobial properties and can shape microbial communities mdpi.com. Angelic acid esters, for example, are known components of herbal medicines with a range of biological effects wikipedia.org. It is conceivable that the release of this compound could influence the microbial populations on and around the plant, potentially favoring beneficial microbes or inhibiting pathogenic ones.

Synthetic Approaches and Derivative Synthesis for Research Applications

Laboratory Synthesis of (Z)-3-Hexenyl Angelate

The creation of this compound in a laboratory setting typically involves the joining of two key components: a (Z)-3-hexenyl group (the alcohol moiety) and an angelic acid group (the acyl moiety).

Esterification is the direct method for forming this compound from (Z)-3-hexenyl alcohol and angelic acid. However, to achieve high yields and prevent unwanted side reactions, such as the isomerization of the angelic acid to the more stable tiglic acid, specific catalysts and conditions are necessary.

One documented method involves the transesterification of methyl angelate with (Z)-3-hexenyl alcohol. google.comprepchem.com In this process, a mixture of methyl angelate, (Z)-3-hexenyl alcohol, and a suitable solvent like toluene (B28343) is heated in the presence of an ester exchange catalyst, such as dioctyltin (B90728) laurate. google.comprepchem.com To drive the reaction to completion, byproducts are continuously removed. For instance, a Soxhlet extractor containing a molecular sieve can be used to trap the methanol (B129727) released during the reaction. google.comprepchem.com Subsequent purification by distillation yields this compound. google.comprepchem.com

Another approach is the isomerization of the corresponding ester of tiglic acid, (Z)-3-hexenyl tiglate, to this compound. googleapis.com This can be achieved using an organic sulfinic acid as a catalyst. googleapis.com The process often involves continuous distillation to separate the lower-boiling point this compound from the reaction mixture, thereby shifting the equilibrium towards the desired product. googleapis.com

The table below summarizes a typical transesterification reaction for the synthesis of this compound.

Table 1: Example of a Transesterification Reaction for this compound Synthesis google.comprepchem.com

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions |

|---|---|---|---|---|

| Methyl angelate | (Z)-3-Hexenyl alcohol | Dioctyltin laurate | Toluene | Reflux with continuous removal of methanol |

The (Z)-3-hexenyl alcohol, also known as leaf alcohol, is a critical starting material. Its synthesis with high stereoselectivity for the cis (or Z) isomer is essential. A common industrial method involves the selective hydrogenation of 3-hexyne-1-ol. google.com This is typically carried out at normal temperature and pressure using a palladium-based catalyst, often supported on calcium carbonate and treated with a lead-based poison (Lindlar's catalyst) or another selectivity-promoting agent. google.com The progress of the hydrogenation is carefully monitored to prevent over-reduction to hexanol or isomerization to the trans isomer. google.com

Alternative synthetic routes to achieve the (Z)-configuration of the double bond in hexenyl derivatives have also been explored, sometimes involving multi-step processes starting from materials like butene-1. google.com

Angelic acid ((Z)-2-methyl-2-butenoic acid) is the other key precursor. It is the less thermodynamically stable isomer of tiglic acid ((E)-2-methyl-2-butenoic acid). acs.org A classic synthesis of angelic acid starts from tiglic acid. acs.orgacs.org This conversion is a three-step process:

Bromination: Tiglic acid undergoes bromine addition across the double bond to form α,β-dibromo-α-methylbutyric acid. acs.orgacs.org

Dehydrobromination: The dibromo acid is then treated with a base, such as potassium hydroxide (B78521) in methanol, to yield β-bromoangelic acid. acs.orgacs.org

Reduction: Finally, the bromoangelic acid is reduced using sodium amalgam in water to produce angelic acid. acs.orgacs.org

Direct synthesis of angelic acid can be challenging due to its tendency to isomerize to the more stable tiglic acid, especially under harsh conditions. drugfuture.com Therefore, careful control of reaction conditions is crucial.

Preparation of Structurally Modified Analogues and Derivatives for Structure-Function Relationship Studies

To understand how the structure of this compound relates to its chemical and biological functions, researchers synthesize a variety of analogues and derivatives. researchgate.net These modifications can involve altering the alcohol or the acyl part of the molecule.

For instance, a range of angelate esters with different alcohol moieties have been synthesized to investigate their fragrance properties. google.com These include esters of alcohols such as 3-methyl-2-butenol, 3-methyl-3-butenol, and various straight-chain and cyclic alcohols. googleapis.com The synthesis of these esters often follows similar transesterification protocols as described for this compound. google.com

Similarly, derivatives of angelic acid can be prepared and esterified to explore the impact of modifications to the acyl group. These studies are crucial for developing new aroma chemicals and for understanding the molecular basis of their sensory properties. perfumerflavorist.com The synthesis of a variety of angelate and tiglate esters has been undertaken to create a library of compounds for identification purposes in natural products like essential oils. researchgate.net

Chemoenzymatic Synthesis of Esterase-Mediated Transformations

Chemoenzymatic approaches combine the precision of enzymatic reactions with the flexibility of chemical synthesis. nih.govresearchgate.net For the synthesis of esters like this compound, lipases are particularly useful enzymes. These enzymes can catalyze esterification or transesterification reactions, often with high selectivity and under mild conditions, which helps to preserve the sensitive (Z)-double bond. iaea.org

Research has shown that crude lipases from plant seedlings, such as those from rapeseed, can effectively catalyze the synthesis of (Z)-3-hexenyl esters. iaea.org In a typical setup, (Z)-3-hexenyl alcohol and an acyl donor (like vinyl acetate (B1210297) for acetylation) are incubated with the lipase (B570770) in an organic solvent. iaea.org This method can be adapted for the synthesis of this compound by using an appropriate angelate donor. The use of enzymes can offer an environmentally friendly alternative to traditional chemical catalysts.

The table below lists the chemical compounds mentioned in this article.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (Z)-3-Hexenyl Alcohol |

| Angelic Acid |

| Tiglic Acid |

| Methyl Angelate |

| Dioctyltin Laurate |

| Toluene |

| Methanol |

| (Z)-3-Hexenyl Tiglate |

| 3-Hexyne-1-ol |

| Hexanol |

| Butene-1 |

| α,β-Dibromo-α-methylbutyric acid |

| Potassium Hydroxide |

| β-Bromoangelic acid |

| Sodium Amalgam |

| 3-Methyl-2-butenol |

| 3-Methyl-3-butenol |

Advanced Research Perspectives and Future Directions

Integrated Multi-Omics Approaches to Volatile Metabolomics

The study of volatile organic compounds (VOCs) like (Z)-3-Hexenyl Angelate is increasingly benefiting from integrated multi-omics approaches. asm.org These strategies combine data from genomics, transcriptomics, proteomics, and metabolomics to provide a comprehensive understanding of the biosynthesis and function of specialized metabolites. biorxiv.org By correlating gene expression data (transcriptomics) with the abundance of metabolites (metabolomics), researchers can identify the genes and enzymes involved in the production of specific VOCs. biorxiv.orgcreative-proteomics.com

Network-based analysis is a powerful tool in multi-omics, allowing for the large-scale analysis of gene clusters and mass spectrometry data to group them into families. asm.org This approach facilitates the linking of biosynthetic gene clusters (BGCs) with the mass spectra of the molecules they produce, aiding in the structural elucidation of metabolites and the identification of the organisms that produce them. asm.org Such integrative analyses are crucial for discovering novel biosynthetic pathways and understanding the complex interplay between genes and metabolites in the production of volatile compounds. biorxiv.org

Table 1: Key Multi-Omics Technologies and Their Applications in Volatile Metabolomics

| Omics Technology | Key Techniques | Applications in Volatile Metabolomics |

| Transcriptomics | RNA Sequencing (e.g., Illumina NovaSeq, Nanopore GridION, PacBio Sequel IIe) creative-proteomics.com | High-throughput RNA analysis and expression profiling to identify genes involved in VOC biosynthesis. creative-proteomics.com |

| Metabolomics | Mass Spectrometry (MS), Gas Chromatography-Mass Spectrometry (GC-MS) rsc.org | Identification and quantification of volatile compounds, creating profiles for comparative analysis. rsc.org |

| Proteomics | Liquid Chromatography-Mass Spectrometry (LC-MS) rsc.org | Characterization of proteins to identify enzymes directly involved in the synthesis of VOCs. rsc.org |

| Genomics | DNA Sequencing | Identification of biosynthetic gene clusters (BGCs) responsible for producing specific volatile metabolites. asm.org |

Genetic Engineering and CRISPR-Cas9 Applications for Biosynthetic Pathway Elucidation

The advent of CRISPR/Cas9 gene-editing technology has revolutionized the study of plant and microbial secondary metabolism. apsnet.orghortherbpublisher.com This powerful tool allows for precise, targeted modifications of genes, enabling researchers to elucidate the functions of specific enzymes in biosynthetic pathways. frontiersin.org By knocking out or overexpressing candidate genes, scientists can observe the resulting changes in the volatile profile, thereby confirming the role of those genes in the production of compounds like this compound.

CRISPR/Cas9 has been successfully used to engineer the biosynthesis of various plant compounds, including those affecting flavor and aroma. hortherbpublisher.com For example, it has been applied to modify the pathways of volatile compounds in tea plants to enhance their aromatic qualities. hortherbpublisher.com This technology is also instrumental in characterizing the genes involved in the production of other volatile esters and terpenoids in various plant species. researchgate.net The precision of CRISPR/Cas9 shortens breeding cycles and provides a powerful toolbox for functional genomics and the synthetic biology of valuable plant compounds. researchgate.net

Environmental Fate and Degradation Pathways (e.g., Photochemical, Microbial)

Once released into the environment, volatile esters like this compound are subject to various degradation processes. These include photochemical degradation, driven by sunlight, and microbial degradation, where microorganisms utilize the compound as a carbon source. researchgate.neticm.edu.pl

Photochemical reactions in the atmosphere can transform VOCs, contributing to the formation of other atmospheric constituents like ozone. icm.edu.plnih.gov The degradation of volatile compounds can also occur on surfaces, influenced by factors such as sunlight and reactive oxygen species. researchgate.net

Microbial degradation is a significant pathway for the breakdown of organic compounds in the environment. nih.gov Various bacteria and yeasts are capable of metabolizing esters, playing a crucial role in their environmental turnover. icm.edu.plnih.gov Understanding these degradation pathways is essential for assessing the environmental impact and persistence of volatile compounds.

Computational Chemistry and Molecular Modeling for Interaction Mechanisms

Computational chemistry and molecular modeling are indispensable tools for investigating the interactions of volatile compounds at the molecular level. mdpi.com Techniques like molecular docking and molecular dynamics simulations allow researchers to predict how molecules like this compound interact with biological receptors, such as olfactory receptors in insects. mdpi.comnih.gov

These computational methods provide insights into the binding affinity and selectivity of a ligand for its receptor, which is key to understanding its biological activity. mdpi.com By simulating the dynamic behavior of molecules over time, researchers can gain a deeper understanding of the molecular basis for the efficacy of volatile compounds as signaling molecules. tandfonline.comresearchgate.net This knowledge is valuable for applications such as designing compounds that can attract or repel specific insects. mdpi.com

Table 2: Computational Approaches in Volatile Compound Research

| Computational Technique | Description | Application to this compound |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. mdpi.com | Understanding the binding affinity and activity with insect olfactory receptors. mdpi.com |

| Molecular Dynamics Simulations | Provides a dynamic view of molecular interactions over time. mdpi.com | Simulating the behavior of this compound and its target receptors. tandfonline.com |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates the chemical structure of compounds with their biological activity. mdpi.com | Predicting the activity of new compounds based on structural attributes. mdpi.com |

Cross-Species Comparative Studies of this compound Functionality

This compound has been identified in various plant species, including Roman chamomile and witch hazel. flavscents.comcir-safety.org Comparative studies across different species can reveal conserved or divergent roles of this volatile compound. Its presence in different plant families suggests it may have fundamental functions in plant-insect interactions or other ecological roles.

常见问题

Q. How can (Z)-3-Hexenyl Angelate be identified and quantified in biological samples?

Methodological Answer:

- Use Gas Chromatography–Electroantennographic Detection (GC-EAD) with synthetic standards to isolate and validate the compound. Calibrate retention times and compare with mass spectrometry (MS) for structural confirmation .

- For quantification, employ internal standardization with deuterated analogs and validate via dose-response curves. Statistical tools like ANOVA (α = 0.05) ensure reproducibility .

Q. What experimental protocols are recommended for synthesizing this compound?

Methodological Answer:

- Start with stereoselective esterification of (Z)-3-hexenol with angelic acid under inert conditions. Optimize catalysts (e.g., lipases or acid chlorides) to preserve the Z-configuration .

- Monitor reaction progress via thin-layer chromatography (TLC) and purify using flash chromatography. Verify purity (>95%) via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) .

Q. How should researchers design experiments to test the electrophysiological activity of this compound?

Methodological Answer:

- Use Y-tube olfactometer assays to measure insect behavioral responses. Pair with electroantennogram (EAG) recordings to quantify antennal depolarization .

- Control for environmental variables (e.g., humidity, light) and include solvent-only blanks. Analyze data with χ²-tests for behavioral assays and Tukey’s post hoc tests for EAG comparisons .

Advanced Research Questions

Q. How do enantiomeric impurities in this compound affect its biological activity?

Methodological Answer:

- Synthesize enantiomerically pure samples using chiral column chromatography and compare bioactivity via dose-response assays.

- Apply molecular docking simulations to predict binding affinity differences. Validate with in vivo insect assays to assess behavioral thresholds .

Q. What strategies resolve contradictions in reported electrophysiological responses to this compound across studies?

Methodological Answer:

- Conduct meta-analysis of experimental variables (e.g., concentration ranges, delivery methods). Replicate conflicting studies under standardized conditions .

- Use multivariate regression to identify confounding factors (e.g., insect age, circadian rhythms). Publish raw datasets to enable cross-lab validation .

Q. How can researchers optimize the ecological relevance of this compound in field studies?

Methodological Answer:

- Perform volatile collection from host plants in situ using dynamic headspace sampling. Compare synthetic compound efficacy with natural blends .

- Integrate climate-controlled field chambers to isolate compound-specific effects. Use mark-release-recapture techniques to track long-term insect behavior .

Data Analysis and Reporting

Q. What statistical frameworks are suitable for analyzing dose-dependent responses to this compound?

Methodological Answer:

Q. How should researchers document synthetic pathways and purity data for this compound?

Methodological Answer:

- Include supplementary materials with NMR spectra, HPLC chromatograms, and synthetic protocols. Adhere to IUPAC nomenclature and CAS registry guidelines .

- Disclose solvent residues and stereochemical purity in the "Materials and Methods" section. Use ChemDraw for reaction schematics .

Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Use fume hoods and PPE (nitrile gloves, safety goggles) to prevent dermal exposure. Follow OSHA guidelines for volatile organic compounds .

- Store samples in airtight containers at -20°C. Dispose of waste via certified chemical disposal services .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。